molecular formula C15H14ClN5OS B15155560 {2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone

{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B15155560
M. Wt: 347.8 g/mol
InChI Key: UWZDJQJNJOSFHW-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(3,5-dimethylpyrazole-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a pyrazole, thiazole, and pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(3,5-dimethylpyrazole-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with the pyridine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[5-(3,5-dimethylpyrazole-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-chloro-N-[5-(3,5-dimethylpyrazole-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(3,5-dimethylpyrazole-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[5-(3,5-dimethylpyrazole-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]pyridin-2-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C15H14ClN5OS

Molecular Weight

347.8 g/mol

IUPAC Name

[2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C15H14ClN5OS/c1-8-6-9(2)21(20-8)14(22)13-10(3)18-15(23-13)19-12-5-4-11(16)7-17-12/h4-7H,1-3H3,(H,17,18,19)

InChI Key

UWZDJQJNJOSFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C)C

Origin of Product

United States

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